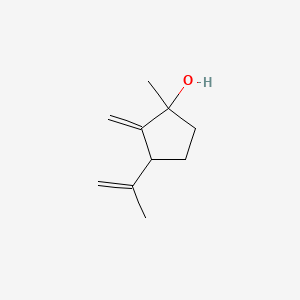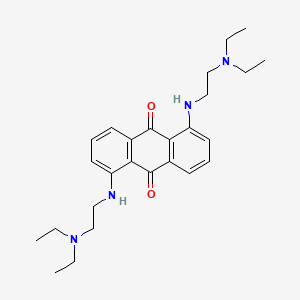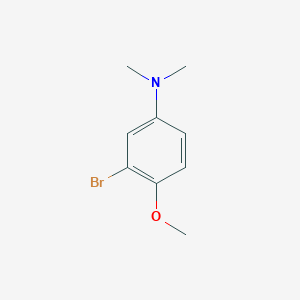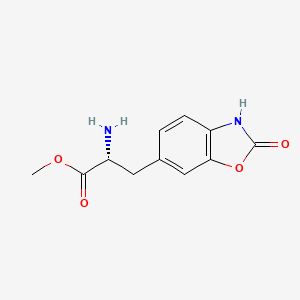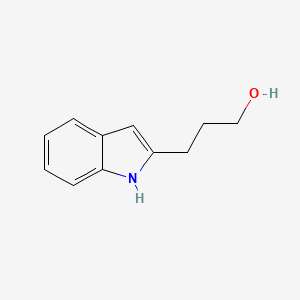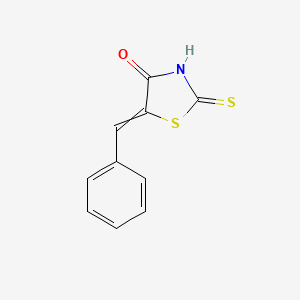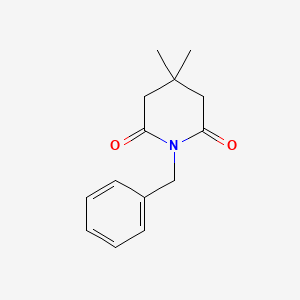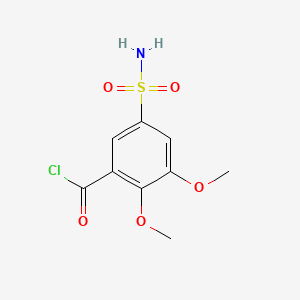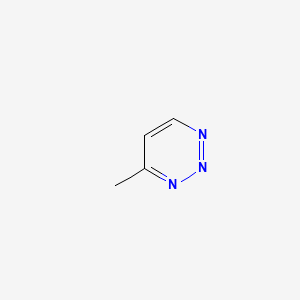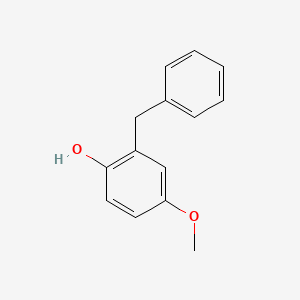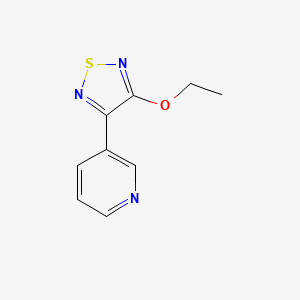
3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole
Overview
Description
3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole involves the reaction of 3-(3-chloro-1,2,5-thiadiazol-4-yl)pyridine with sodium in n-butanol. The mixture is stirred at 25°C for 18 hours, followed by evaporation and extraction with methylene chloride. The combined organic phases are dried and evaporated to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial properties and can be used in the development of new antibiotics.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-(3-Butoxy-1,2,5-thiadiazol-4-yl)pyridine: Similar in structure but with a butoxy group instead of an ethoxy group.
3-(3-Chloro-1,2,5-thiadiazol-4-yl)pyridine: Contains a chloro group instead of an ethoxy group.
Uniqueness
3-Ethoxy-4-(pyridin-3-yl)-1,2,5-thiadiazole is unique due to its specific functional groups, which can influence its reactivity and potential applications. The ethoxy group may provide different chemical properties compared to other similar compounds, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
3-ethoxy-4-pyridin-3-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C9H9N3OS/c1-2-13-9-8(11-14-12-9)7-4-3-5-10-6-7/h3-6H,2H2,1H3 |
InChI Key |
GJHZFNVGXYFFAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NSN=C1C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


